N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a fluorophenyl group, and a pyrrolidinone moiety, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-fluorophenyl derivative, followed by the introduction of the pyrrolidinone group through a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with thiophene-2-carboxylic acid under amide bond-forming conditions. Typical reaction conditions include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidinone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-Chlorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide
- N-[3-(3-Bromophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide
- N-[3-(3-Methylphenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide
Uniqueness
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its electronic properties and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this particular derivative potentially more effective in biological systems compared to its analogs.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-14-5-1-4-13(10-14)11-15(21-8-2-7-17(21)22)12-20-18(23)16-6-3-9-24-16/h1,3-6,9-10,15H,2,7-8,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUOZWTWNXDVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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